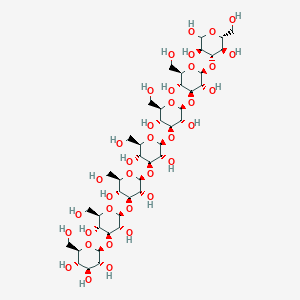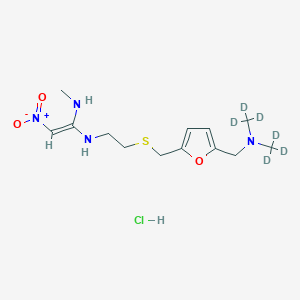
(Carbethoxymethylene)triphenylphosphorane-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Carbethoxymethylene)triphenylphosphorane is a Horner-Wittig reagent generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used as a reagent in the total synthesis of compounds such as (−)-oseltamivir, (+)-nakadomarin A, and (−)-dictyostatin .
Synthesis Analysis
Triphenylcarbethoxymethylenephosphorane is an organophosphorus compound with the chemical formula Ph3PCHCO2Et (Ph = phenyl, Et = ethyl). It is a white solid that is soluble in organic solvents . The compound is a Wittig reagent .Molecular Structure Analysis
The molecular formula of (Carbethoxymethylene)triphenylphosphorane-13C2 is C22H21O2P . The molecular weight is 351.4 g/mol . The IUPAC name is ethyl 2-deuterio-2-(triphenyl-λ5-phosphanylidene)acetate .Chemical Reactions Analysis
(Carbethoxymethylene)triphenylphosphorane is generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used to replace oxygen centers in ketones and aldehydes with CHCO2Et .Physical And Chemical Properties Analysis
The molecular weight of (Carbethoxymethylene)triphenylphosphorane-13C2 is 351.4 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a formal charge of 0 . It has a complexity of 414 .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (Carbethoxymethylene)triphenylphosphorane-13C2 can be achieved through a three-step reaction pathway.", "Starting Materials": [ "Benzaldehyde-13C2", "Triphenylphosphine", "Ethyl chloroacetate", "Sodium hydride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Preparation of (Carbethoxymethylene)triphenylphosphorane\n- In a round-bottom flask, add benzaldehyde-13C2 (1.0 equiv), triphenylphosphine (1.2 equiv), and ethyl chloroacetate (1.2 equiv).\n- Stir the mixture at room temperature for 24 hours.\n- Purify the product by column chromatography to obtain (Carbethoxymethylene)triphenylphosphorane.", "Step 2: Preparation of (Carbethoxymethylene)triphenylphosphorane-13C2\n- In a round-bottom flask, add (Carbethoxymethylene)triphenylphosphorane (1.0 equiv) and sodium hydride (1.2 equiv) in diethyl ether.\n- Stir the mixture at room temperature for 2 hours.\n- Add benzaldehyde-13C2 (1.2 equiv) and stir the mixture for an additional 24 hours.\n- Purify the product by column chromatography to obtain (Carbethoxymethylene)triphenylphosphorane-13C2.", "Step 3: Preparation of (Carbethoxymethylene)triphenylphosphorane-13C2\n- Dissolve (Carbethoxymethylene)triphenylphosphorane-13C2 (1.0 equiv) in methanol.\n- Add sodium hydride (1.2 equiv) and stir the mixture at room temperature for 2 hours.\n- Purify the product by column chromatography to obtain the final product, (Carbethoxymethylene)triphenylphosphorane-13C2." ] } | |
Numéro CAS |
90830-64-1 |
Nom du produit |
(Carbethoxymethylene)triphenylphosphorane-13C2 |
Formule moléculaire |
C₂₀¹³C₂H₂₁O₂P |
Poids moléculaire |
350.36 |
Synonymes |
2-(Triphenylphosphoranylidene)acetic Acid Ethyl Ester-13C2; (2-Ethoxy-2-oxoethylidene)triphenylphosphorane-13C2; Ethyl (triphenylphosphoranylidene)acetate-13C2; NSC 72406-13C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)

